Therapeutic Potential of 1-Ethyl-1H-imidazole-4-carboxylic Acid Derivatives
Therapeutic Potential of 1-Ethyl-1H-imidazole-4-carboxylic Acid Derivatives
Executive Summary
The 1-ethyl-1H-imidazole-4-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its unsubstituted imidazole counterparts due to the specific steric and lipophilic properties conferred by the N1-ethyl group.[1] While historically anchored by the respiratory stimulant Ethimizol (a 4,5-dicarboxamide derivative), recent high-throughput screening and rational drug design campaigns have repositioned this moiety as a critical building block for Androgen Receptor (AR) antagonists in prostate cancer, anti-tubercular agents , and Sirtuin-6 (SIRT6) modulators .
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and therapeutic applications of this scaffold, providing researchers with actionable protocols for derivative synthesis and biological validation.
Chemical Foundation & SAR Analysis
The therapeutic versatility of 1-ethyl-1H-imidazole-4-carboxylic acid stems from its ability to act as a bioisostere for amide/ester linkages while maintaining a specific dipole orientation.[1]
The Pharmacophore
-
N1-Ethyl Group: Unlike a methyl or hydrogen substituent, the ethyl group provides a critical balance of lipophilicity (
) for blood-brain barrier (BBB) penetration (relevant for neuro-active derivatives like Ethimizol) and steric bulk to fill hydrophobic pockets in nuclear receptors (relevant for AR antagonists).[1] -
C4-Carboxylic Acid: This moiety serves as the primary "warhead" handle.[1] Derivatization into amides or esters allows for hydrogen bond donor/acceptor modulation.[1]
-
C2/C5 Positions: These positions are often left unsubstituted to maintain low molecular weight or substituted with aryl groups to enhance
stacking interactions with target proteins.[1]
Structural Logic Visualization
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 1-ethyl-1H-imidazole-4-carboxylic acid scaffold.[1]
Therapeutic Verticals
Oncology: Androgen Receptor (AR) Antagonists
Recent patent literature (e.g., US 8,975,254 ) identifies 1-ethyl-1H-imidazole-4-carboxamide derivatives as potent AR antagonists.[1] In castration-resistant prostate cancer (CRPC), the AR often mutates or overexpresses.[1]
-
Mechanism: The imidazole core mimics the steroid ring geometry, while the N1-ethyl group anchors the molecule within the ligand-binding domain (LBD) of the AR, preventing helix 12 folding and subsequent co-activator recruitment.
-
Key Derivative: N-substituted carboxamides where the amide nitrogen is linked to bulky aryl or pyrazole groups.[1]
Neurology: Nootropics & Respiratory Stimulation
The historical anchor of this class is Ethimizol (1-ethyl-N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide).[1]
-
Mechanism:
-
PDE Inhibition: Inhibits phosphodiesterases, increasing intracellular cAMP levels in neurons.[1]
-
Adenosine Antagonism: Blocks adenosine receptors, promoting wakefulness and respiratory drive without the jitteriness associated with xanthines.
-
-
Clinical Status: Used in specific regions (e.g., Russia) for respiratory depression and as a memory enhancer.[2]
Infectious Disease: Anti-Tubercular Agents
Ethyl 1H-imidazole-4-carboxylate derivatives have shown promise against Mycobacterium tuberculosis.[1]
-
Mechanism: Disruption of mycolic acid biosynthesis pathways.[1] The ethyl ester acts as a prodrug, hydrolyzed intracellularly to the active carboxylic acid, which chelates essential metal cofactors in mycobacterial enzymes.
Mechanism of Action: AR Signaling Pathway
The following diagram illustrates how 1-ethyl-1H-imidazole-4-carboxamide derivatives intervene in the Androgen Receptor signaling cascade in prostate cancer cells.
Figure 2: Mechanism of Androgen Receptor antagonism by 1-ethyl-imidazole derivatives, preventing nuclear translocation and transcription.[1]
Experimental Protocols
Synthesis of 1-Ethyl-1H-imidazole-4-carboxylic Acid
Rationale: Commercial supplies can be impure.[1] De novo synthesis ensures high purity for biological assays.[1]
Reagents: Ethyl isocyanoacetate, Triethyl orthoformate, Ethylamine.
-
Cyclization:
-
Mix ethyl isocyanoacetate (1.0 eq) with triethyl orthoformate (1.2 eq) and ethylamine (1.1 eq) in ethanol.
-
Catalyst: Add catalytic amount of acetic acid.[1]
-
Conditions: Reflux for 4–6 hours.[1]
-
Mechanism: The amine condenses with the orthoformate to form an amidine intermediate, which undergoes [3+2] cycloaddition with the isocyanoacetate.
-
-
Hydrolysis (Optional for Acid):
-
Treat the resulting ethyl ester with 1M NaOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours.
-
Acidify with 1M HCl to pH 3 to precipitate the free acid.[1]
-
-
Purification: Recrystallize from ethanol/water.
Androgen Receptor (AR) Competitive Binding Assay
Rationale: To validate the antagonistic potential of synthesized derivatives.
Materials:
-
Rat Prostate Cytosol (source of AR).
-
[^3H]-Methyltrienolone (R1881) (Radioligand).[1]
Protocol:
-
Preparation: Incubate rat prostate cytosol with [^3H]-R1881 (1 nM) in the presence or absence of increasing concentrations (
to M) of the test compound.[1] -
Incubation: 18 hours at 4°C to reach equilibrium.
-
Separation: Add dextran-coated charcoal to absorb unbound ligand. Centrifuge at 3000g for 10 min.
-
Quantification: Measure radioactivity in the supernatant using liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Concentration] to determine
.
Future Outlook & Clinical Relevance
The 1-ethyl-1H-imidazole-4-carboxylic acid scaffold is transitioning from "old school" respiratory stimulants to precision oncology.[1]
-
High Priority: Development of non-steroidal AR antagonists that resist mutation-driven resistance in prostate cancer.[1]
-
Medium Priority: SIRT6 activators for metabolic disorders, leveraging the imidazole core to chelate zinc in the deacetylase active site.
-
Low Priority: Respiratory stimulants (due to narrow therapeutic index compared to modern alternatives).[1]
Researchers are advised to screen 4-carboxamide derivatives against a panel of nuclear receptors (AR, GR, PR) to assess selectivity early in the development pipeline.
References
-
US Patent 8,975,254. Androgen receptor modulating compounds.[1][3] (2015).[1][4] Assignee: Orion Corporation.[1] Link
-
PubChem Compound Summary. Ethimizol (CID 6168).[1] National Center for Biotechnology Information.[1] Link
-
Mishra, C.B., et al. Marine-derived imidazoles as potential pharmacophores: A review. Marine Drugs, 2017.[5] (Discusses general imidazole-4-carboxylate antimycobacterial activity). Link
-
Sigma-Aldrich. 1-Ethyl-1H-imidazole-4-carboxylic acid Product Sheet. (CAS 71925-07-0).[1] Link
-
Sociali, G., et al. SIRT6 deacetylase activity plays a role in glucose homeostasis. (Context for imidazole-based Sirtuin modulators). Link
